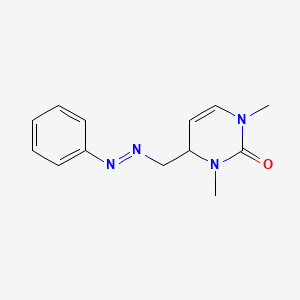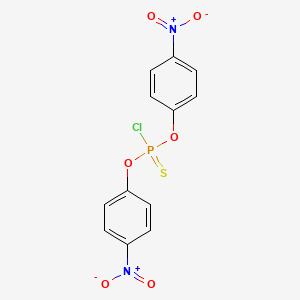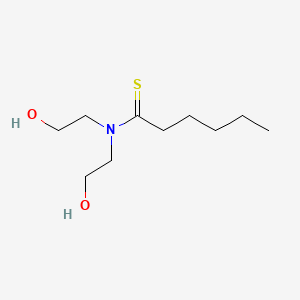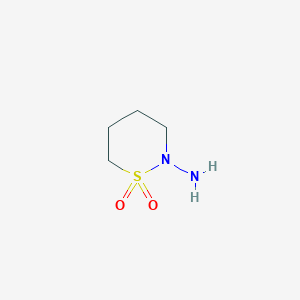![molecular formula C9H13NO B13807229 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with a dimethylamino group and a methylidene group
Méthodes De Préparation
The synthesis of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving an alkyne and an alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Methylidene Group: The methylidene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted cyclobutene derivatives.
Applications De Recherche Scientifique
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the cyclobutene ring, leading to different reactivity and applications.
4-{(1E)-1-[(2E)-{[4-(Dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: Contains an azine moiety, offering different biological activities and applications.
The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)11)9(6)10(3)4/h5,9H,1H2,2-4H3 |
Clé InChI |
DXTICJSJORDOIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C)C1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
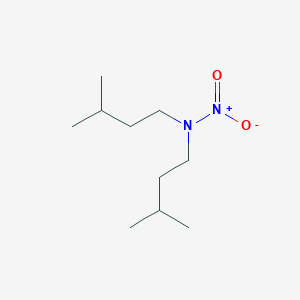

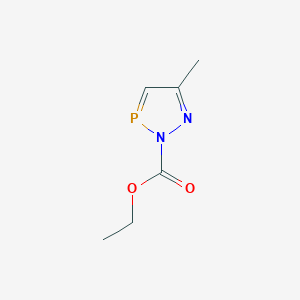
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
